molecular formula C8H5F3N2O B12871623 4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12871623
M. Wt: 202.13 g/mol
InChI Key: PHXQYNBGGWDSHU-UHFFFAOYSA-N
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Description

4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. The trifluoromethoxy group imparts high lipophilicity and stability, making it a valuable substituent in drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyrrolopyridine is replaced by the trifluoromethoxy group using reagents such as trifluoromethoxide salts .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyridine core .

Scientific Research Applications

4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. This allows the compound to effectively modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of the trifluoromethoxy group with the pyrrolopyridine core. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13)

InChI Key

PHXQYNBGGWDSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C21)OC(F)(F)F

Origin of Product

United States

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